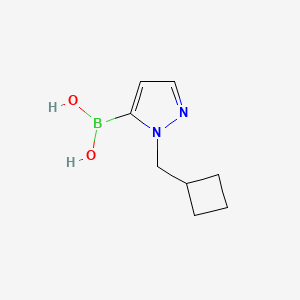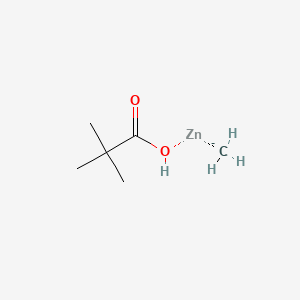
(1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring, which is further substituted with a cyclobutylmethyl group. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of a cyclobutylmethyl-substituted hydrazine with a suitable 1,3-dicarbonyl compound to form the pyrazole ring. This intermediate can then be subjected to borylation reactions using boron reagents such as bis(pinacolato)diboron under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrazoles depending on the coupling partner.
Applications De Recherche Scientifique
(1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: (1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid is unique due to its pyrazole ring and cyclobutylmethyl substitution, which can impart different reactivity and selectivity in chemical reactions compared to simpler boronic acids like phenylboronic acid.
Propriétés
Formule moléculaire |
C8H13BN2O2 |
|---|---|
Poids moléculaire |
180.01 g/mol |
Nom IUPAC |
[2-(cyclobutylmethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c12-9(13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7,12-13H,1-3,6H2 |
Clé InChI |
QSUNUJYWVMEGJK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=NN1CC2CCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)



![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)



![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
